

Spectroscopic Profile of Erucamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Erucamide**, a long-chain fatty acid amide. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of formulations containing this compound. This document details quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Erucamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **Erucamide** in CDCl₃



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~5.34	m	2H	-CH=CH- (Olefinic protons)
~2.21	t	2H	-CH2-C(O)NH2
~2.01	m	4H	-CH2-CH=CH-CH2-
~1.63	m	2H	-CH2-CH2-C(O)NH2
~1.25	s (br)	~28H	-(CH₂)n- (Methylene chain)
~0.88	t	3H	-СНз

Table 2: ¹³C NMR Spectroscopic Data of **Erucamide** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~175.0	-C(O)NH ₂ (Amide carbonyl)
~129.8	-CH=CH- (Olefinic carbons)
~35.8	-CH ₂ -C(O)NH ₂
~31.9	Methylene carbons
~29.7	Methylene carbons
~29.5	Methylene carbons
~29.3	Methylene carbons
~29.1	Methylene carbons
~27.2	Methylene carbons
~25.7	Methylene carbons
~22.7	Methylene carbons
~14.1	-СН₃



Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of Erucamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3396, 3191	Strong	N-H stretching (Amide)
~2917, 2849	Strong	C-H stretching (Aliphatic)
~1645	Strong	C=O stretching (Amide I)[1][2] [3]
~1465	Medium	C-H bending (Methylene)[4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometric Data of Erucamide

m/z	lon	Technique
338.3417	[M+H] ⁺	LC-ESI-QTOF[5]
337	[M]+	GC-MS
321.3	Fragment	MS/MS
303.3	Fragment	MS/MS
254.3	Fragment	MS/MS
59	Fragment	GC-MS
72	Fragment	GC-MS
55	Fragment	GC-MS

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy



- Sample Preparation: Approximately 10-20 mg of Erucamide is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 400 MHz or higher) is utilized.
- ¹H NMR Acquisition:
 - Pulse Program: A standard single-pulse sequence (e.g., zg30).
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: ~4 s.
 - Spectral Width: 0-12 ppm.
- 13C NMR Acquisition:
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans, depending on concentration.
 - Relaxation Delay: 2.0 s.
 - Acquisition Time: ~1.5 s.
 - Spectral Width: 0-200 ppm.

IR Spectroscopy

- Technique: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy.
- Instrumentation: A FTIR spectrometer equipped with a diamond ATR crystal.



- Sample Preparation: A small amount of solid Erucamide is placed directly onto the diamond
 ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
- · Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 32 scans.
 - Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Mass Spectrometry

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: **Erucamide** is dissolved in a suitable solvent such as isopropanol.
- GC Conditions:
 - Column: 30 m x 0.25 mm I.D., 0.25 μm film thickness, 5% phenyl-methylpolysiloxane capillary column.
 - Injector Temperature: 280 °C.
 - Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
 - o Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 40-500.

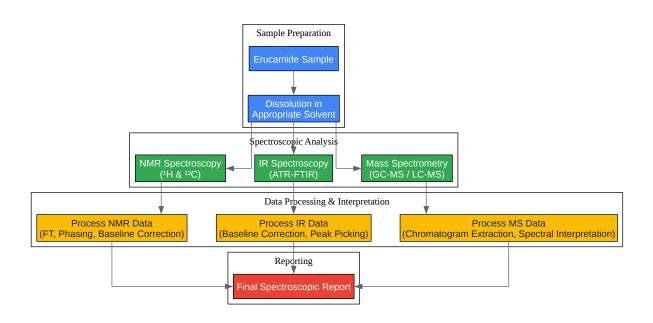


- Source Temperature: 230 °C.
- Instrumentation: A high-performance liquid chromatograph coupled to a QTOF mass spectrometer with an electrospray ionization source.
- Sample Preparation: **Erucamide** is dissolved in a mixture of acetonitrile and water.
- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- MS Conditions:
 - o Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Capillary Voltage: 3500 V.
 - Fragmentor Voltage: 175 V.
 - Mass Range: m/z 100-1000.
 - Drying Gas Temperature: 325 °C.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Erucamide**.





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